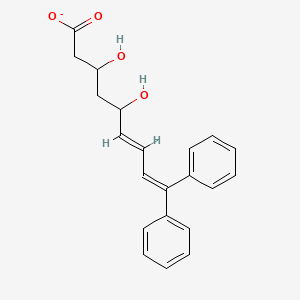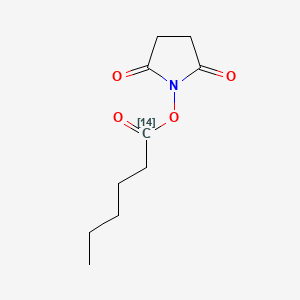
1,3-Dioxane, 5-(chloromethyl)-5-(iodomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloromethyl-5-iodomethyl-1,3-dioxane is a heterocyclic organic compound with the molecular formula C6H10ClIO2 It is characterized by the presence of both chloromethyl and iodomethyl groups attached to a 1,3-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloromethyl-5-iodomethyl-1,3-dioxane typically involves the reaction of 1,3-dioxane with chloromethyl and iodomethyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and iodomethyl methyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 5-chloromethyl-5-iodomethyl-1,3-dioxane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Chloromethyl-5-iodomethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
5-Chloromethyl-5-iodomethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloromethyl-5-iodomethyl-1,3-dioxane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Chloromethyl-5-bromomethyl-1,3-dioxane
- 5-Iodomethyl-5-methyl-1,3-dioxane
- 5-Chloromethyl-5-methyl-1,3-dioxane
Uniqueness
5-Chloromethyl-5-iodomethyl-1,3-dioxane is unique due to the presence of both chloromethyl and iodomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to similar compounds with only one type of halomethyl group .
特性
CAS番号 |
61729-05-3 |
|---|---|
分子式 |
C6H10ClIO2 |
分子量 |
276.50 g/mol |
IUPAC名 |
5-(chloromethyl)-5-(iodomethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10ClIO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |
InChIキー |
QJVXMTQDMTVBCF-UHFFFAOYSA-N |
正規SMILES |
C1C(COCO1)(CCl)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


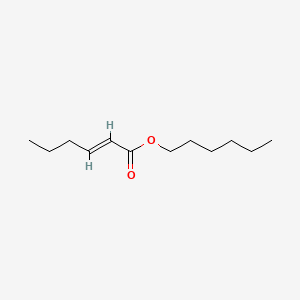
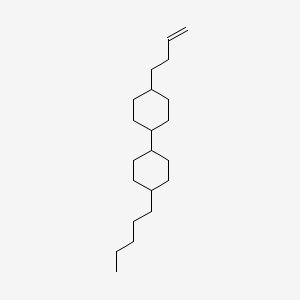
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
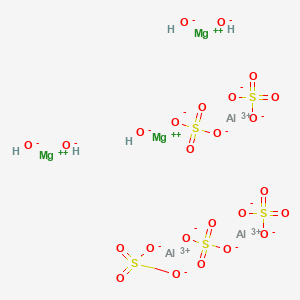

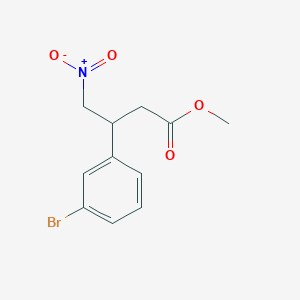
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
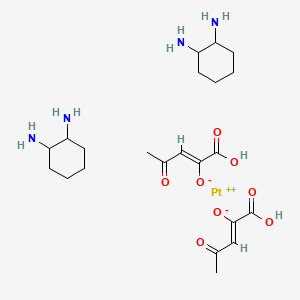
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
